Product packaging for 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine(Cat. No.:CAS No. 514801-17-3)

1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine

Cat. No.: B3025389
CAS No.: 514801-17-3
M. Wt: 242.1 g/mol
InChI Key: GKFQAGBYQFFGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine (CAS 514801-17-3) is a chemical compound with the molecular formula C 10 H 9 Cl 2 N 3 and a molecular weight of 242.11 g/mol . This pyrazole derivative is supplied as a solid and should be stored at -4°C for short-term (1-2 weeks) or -20°C for long-term (1-2 years) preservation . As a key synthetic intermediate, this amine-functionalized pyrazole serves as a versatile building block in medicinal chemistry and drug discovery research. Scientific literature indicates that the 1-(2,4-dichlorobenzyl)-1H-pyrazole scaffold is a structure of significant interest, particularly in the development of kinase inhibitors . For instance, derivatives based on this core structure have been optimized as potent Receptor Interacting Protein 1 (RIP1) kinase inhibitors, which are investigated for their potential to inhibit necroptosis (a form of programmed cell death) and for therapeutic applications in models of disease such as pancreatitis . Furthermore, the pyrazole moiety is a privileged structure in drug discovery and is frequently employed as a bioisostere in lead compound optimization to improve potency, selectivity, and physicochemical properties . This compound is intended for use in research laboratories as a precursor for the synthesis of more complex bioactive molecules. Handle with appropriate personal protective equipment, including gloves, protective clothing, and eye protection. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9Cl2N3 B3025389 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine CAS No. 514801-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFQAGBYQFFGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Landscape of Pyrazole Based Heterocycles Research

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry and a prolific scaffold in drug discovery. mdpi.com The versatility of the pyrazole ring allows for a wide range of chemical modifications, leading to a diverse array of biological activities. globalresearchonline.net Pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov

The synthesis of pyrazole derivatives is well-established, with several methods available for their preparation. Common synthetic routes include the condensation of 1,3-dicarbonyl compounds with hydrazines, as well as cycloaddition reactions. nih.gov The ability to readily synthesize a variety of substituted pyrazoles has fueled extensive research into their therapeutic potential.

Significance of the 1 2,4 Dichlorobenzyl 1h Pyrazol 4 Amine Scaffold in Medicinal Chemistry Paradigms

The specific combination of structural features in 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine suggests several avenues for its potential application in medicinal chemistry.

The 2,4-dichlorobenzyl moiety is a common substituent in pharmacologically active compounds. The presence of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the dichlorophenyl group can engage in various intermolecular interactions with biological targets, such as van der Waals and halogen bonding, which can contribute to binding affinity and potency. For instance, the 2,4-dichlorobenzyl group is found in antifungal agents and other therapeutic compounds. nih.gov

The 4-amino group on the pyrazole (B372694) ring is a critical functional group that can significantly influence the biological activity of the molecule. It can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. The position of the amino group on the pyrazole ring is crucial for determining its pharmacological profile. For example, 4-aminopyrazoles have been investigated for their potential as kinase inhibitors and for the treatment of various diseases.

The combination of the pyrazole core, the 4-amino substituent, and the 2,4-dichlorobenzyl group in a single molecule creates a unique chemical entity with the potential for novel biological activities. While direct biological evaluation of this compound is not extensively reported in publicly available literature, the known properties of its constituent parts provide a strong rationale for its investigation as a potential therapeutic agent.

Overview of Current Academic Research Trajectories for Novel Amine Substituted Heterocyclic Compounds

Strategic Approaches for the Synthesis of the Core 1H-Pyrazole Ring System

The formation of the 1H-pyrazole ring is a fundamental step in the synthesis of 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine. This is typically achieved through cyclocondensation reactions, followed by regioselective functionalization to achieve the desired substitution pattern.

Cyclocondensation Reactions and Precursor Selection

The most prevalent and classic method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.govmdpi.combeilstein-journals.orgnih.gov This method is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the precursors. mdpi.comnih.gov

Key precursors for the synthesis of the pyrazole core include:

1,3-Diketones: The reaction of a β-diketone with hydrazine or its derivatives is a straightforward approach to polysubstituted pyrazoles. mdpi.comnih.gov

α,β-Unsaturated Ketones: These compounds can also undergo cyclocondensation with hydrazines to yield pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized. mdpi.comnih.gov

β-Ketonitriles: These are common precursors for the synthesis of 3- or 5-aminopyrazoles through condensation with hydrazines. chim.it

The choice of precursors is critical as it dictates the initial substitution pattern on the pyrazole ring. For the synthesis of a 4-amino substituted pyrazole, a common strategy involves using precursors that allow for the subsequent introduction of the amino group at the C4 position.

Regioselective Functionalization of Pyrazole Scaffolds

Once the pyrazole ring is formed, regioselective functionalization is often necessary to introduce substituents at specific positions. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. nih.gov This characteristic is pivotal for the introduction of the amino group or a precursor to it.

Methods for regioselective functionalization include:

Direct C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups onto the pyrazole ring in a single step, offering an alternative to traditional cross-coupling reactions that require pre-functionalized pyrazoles. rsc.org

Nitration: The nitration of a substituted pyrazole at the C4 position, followed by reduction of the nitro group, is a well-established method for producing 4-aminopyrazoles. rsc.orgmdpi.comgoogle.com

Halogenation: Introduction of a halogen at the C4 position can serve as a handle for further functionalization, such as cross-coupling reactions to introduce the amino group or other desired moieties.

Installation and Derivatization of the 2,4-Dichlorobenzyl Moiety

The introduction of the 2,4-dichlorobenzyl group at the N1 position of the pyrazole ring is a crucial step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions.

N-Alkylation and Related Coupling Reactions

N-alkylation of pyrazoles is a common and effective method for introducing alkyl or benzyl (B1604629) groups onto the nitrogen atoms of the pyrazole ring. mdpi.com The reaction of a pre-formed pyrazole with an appropriate alkylating agent, such as 2,4-dichlorobenzyl chloride or bromide, in the presence of a base, leads to the desired N-substituted pyrazole. researchgate.net

Factors influencing the regioselectivity of N-alkylation in unsymmetrical pyrazoles include steric hindrance and the nature of the substituents on the pyrazole ring. mdpi.com Various conditions can be employed for N-alkylation, including phase-transfer catalysis, which can offer high yields without the need for a solvent. researchgate.net Alternative methods for N-alkylation that avoid the use of strong bases or high temperatures have also been developed, such as those utilizing trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst. mdpi.com

Exploration of Alternative Benzyl Substitutions

While this article focuses on the 2,4-dichlorobenzyl moiety, the synthetic strategies described are adaptable for the introduction of other substituted benzyl groups. By employing different substituted benzyl halides or other alkylating agents, a diverse library of N-benzyl pyrazole derivatives can be synthesized. This flexibility is valuable for structure-activity relationship studies in medicinal chemistry.

Introduction and Modification of the Pyrazol-4-amine Functionality

The final key step is the introduction of the amine group at the C4 position of the pyrazole ring. Several synthetic routes can be employed to achieve this transformation.

A common and direct method involves the synthesis of polysubstituted 4-aminopyrazoles from vinyl azides and hydrazines. rsc.org This approach offers a straightforward pathway to the desired functionality under mild conditions. rsc.org

Other established methods for the synthesis of 4-aminopyrazoles include:

Reduction of 4-Nitropyrazoles: As mentioned earlier, the nitration of the pyrazole ring at the C4 position followed by the reduction of the nitro group is a widely used and reliable method. mdpi.comgoogle.comresearchgate.net

From Vinyl Azides: A simple and direct synthesis of polysubstituted 4-aminopyrazoles can be achieved from the reaction of vinyl azides with hydrazines. rsc.org

From Enaminonitriles: Enaminonitriles can serve as precursors to 4-aminopyrazoles through a Thorpe-Ziegler cyclization. mdpi.com

Amination Pathways for Direct Introduction

Direct amination of a pre-formed 1-(2,4-dichlorobenzyl)-1H-pyrazole ring at the C4 position presents a formidable challenge due to the inherent electronic properties of the pyrazole ring. Generally, pyrazoles are not highly susceptible to direct nucleophilic substitution at the C4 position. However, certain advanced catalytic systems could potentially facilitate such a transformation.

One plausible, though not explicitly reported for this specific compound, approach could involve transition-metal-catalyzed C-H amination. This strategy would require the activation of the C4-H bond of 1-(2,4-dichlorobenzyl)-1H-pyrazole, followed by coupling with an amine source. Reagents such as azides or hydroxylamines in the presence of catalysts like rhodium or palladium might be explored. The reaction conditions, including the choice of catalyst, ligand, and solvent, would be critical for achieving regioselectivity and a viable yield.

Another potential route is through electrophilic amination. This would involve the generation of an electrophilic amine species that could react with an activated pyrazole ring. For instance, treatment of 1-(2,4-dichlorobenzyl)-1H-pyrazole with an aminating agent like a dialkylaminium salt or an oxaziridine (B8769555) could potentially introduce an amino group at the C4 position, although this method is more commonly applied to the amination of primary amines to form hydrazines. organic-chemistry.orgresearchgate.net

It is important to note that direct amination methods for pyrazoles at the C4 position are not as common as functional group transformations and often require specialized reagents and conditions.

Transformations of Pyrazol-4-nitro or Pyrazol-4-amide Precursors

A more conventional and widely applicable approach to the synthesis of this compound involves the transformation of a precursor molecule where a suitable functional group is already present at the 4-position of the pyrazole ring.

From a 4-Nitro Precursor:

A common strategy is the reduction of a 4-nitro-1-(2,4-dichlorobenzyl)-1H-pyrazole intermediate. The synthesis of this nitro precursor would typically start with the nitration of 1-(2,4-dichlorobenzyl)-1H-pyrazole. The subsequent reduction of the nitro group to a primary amine is a well-established transformation in organic chemistry. A variety of reducing agents can be employed for this purpose.

Reducing AgentReaction ConditionsAdvantagesDisadvantages
H₂/Pd-CCatalytic hydrogenation, often at atmospheric or slightly elevated pressure, in a suitable solvent like ethanol (B145695) or ethyl acetate.High yield, clean reaction, product is often easily purified.Requires specialized hydrogenation equipment, potential for side reactions if other reducible groups are present.
SnCl₂·2H₂OTypically carried out in an acidic medium like concentrated HCl or in an organic solvent like ethanol.Mild conditions, tolerates a range of functional groups.Stoichiometric amounts of tin salts are required, leading to metal waste.
Fe/HCl or Fe/NH₄ClOften used in refluxing ethanol or water.Inexpensive and readily available reagents.Can require harsh acidic conditions and may not be suitable for sensitive substrates.
Na₂S₂O₄Sodium dithionite (B78146) is a mild reducing agent often used in aqueous or biphasic systems.Mild conditions, useful for substrates with sensitive functional groups.Can sometimes lead to over-reduction or side products.

From a 4-Amide Precursor:

Another viable route is through the Hofmann rearrangement of a 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxamide precursor. This reaction converts a primary amide into a primary amine with one fewer carbon atom. The amide precursor can be synthesized from the corresponding carboxylic acid, which in turn can be prepared from the 4-cyano or 4-carboxyethyl pyrazole derivative. The Hofmann rearrangement is typically carried out using a hypobromite (B1234621) or hypochlorite (B82951) solution in the presence of a base.

ReagentReaction ConditionsKey Features
Br₂/NaOHAqueous sodium hydroxide (B78521) solution with bromine.The classical conditions for the Hofmann rearrangement.
NaOClAqueous sodium hypochlorite solution.A convenient and milder alternative to bromine.

This method provides a reliable pathway to the desired 4-amino pyrazole, with the primary amine being formed directly from the amide functional group.

Advanced Synthetic Methodologies and Green Chemistry Principles in Compound Preparation

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. thieme-connect.comnih.govresearchgate.netacs.org For the preparation of this compound, several green chemistry approaches could be considered to improve the environmental footprint of the synthesis.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and cleaner products in shorter reaction times. nih.gov The synthesis of the pyrazole core itself, as well as the subsequent functional group transformations, could potentially be optimized using microwave heating. For instance, the cyclization reaction to form the pyrazole ring or the reduction of the nitro group could be performed under microwave conditions to reduce energy consumption and reaction time.

Use of Greener Solvents:

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more environmentally benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG). thieme-connect.commdpi.com For the synthesis of pyrazole derivatives, water has been successfully employed as a solvent in some cases, particularly for multicomponent reactions. thieme-connect.com Exploring the feasibility of conducting the key synthetic steps in such solvents would be a significant step towards a greener process.

Catalytic Methods:

The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. researchgate.net In the reduction of the 4-nitro precursor, employing a recyclable catalyst like palladium on charcoal (Pd/C) is a greener alternative to stoichiometric reducing agents like tin(II) chloride or iron. researchgate.net Furthermore, the development of novel catalytic systems for direct C-H amination would represent a highly atom-economical and green approach.

One-Pot Syntheses:

Designing the synthesis as a one-pot or tandem reaction sequence can significantly reduce the number of work-up and purification steps, thereby minimizing waste generation. researchgate.net For example, a one-pot procedure for the formation of the pyrazole ring followed by in-situ functionalization at the 4-position would be a highly efficient and green strategy.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Exploration

To explore the structure-activity relationship (SAR) of this compound for potential biological applications, the synthesis of a variety of analogs with systematic modifications to different parts of the molecule is essential. nih.govnih.gov

Modifications at the Primary Amine Group

The primary amine group at the 4-position is a key site for modification. Its basicity and hydrogen bonding capacity can be altered by converting it into various other functional groups.

ModificationSynthetic ApproachPotential Impact on Activity
Acylation Reaction with acyl chlorides or anhydrides.Formation of amides can modulate lipophilicity and hydrogen bonding ability.
Alkylation Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.Introduction of alkyl groups can increase steric bulk and lipophilicity.
Sulfonylation Reaction with sulfonyl chlorides.Formation of sulfonamides can introduce strong hydrogen bond acceptors and alter electronic properties.
Urea (B33335)/Thiourea (B124793) Formation Reaction with isocyanates or isothiocyanates.Introduction of urea or thiourea moieties can provide additional hydrogen bonding interactions.

Substituent Effects on the Benzyl Ring

The 2,4-dichloro substitution pattern on the benzyl ring plays a crucial role in defining the molecule's conformation and electronic properties. Varying the substituents on this ring can provide valuable SAR data. nih.gov

ModificationSynthetic ApproachPotential Impact on Activity
Positional Isomers Starting with different dichlorobenzyl chlorides (e.g., 2,6-dichloro, 3,4-dichloro).Can probe the importance of the substitution pattern for binding to a biological target.
Electronic Effects Introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups.Can modulate the electronic nature of the benzyl ring and its interactions.
Steric Effects Introducing bulkier groups (e.g., -t-butyl) or smaller groups (e.g., -F).Can explore the steric tolerance of the binding pocket.
Hydrogen Bonding Introducing groups capable of hydrogen bonding (e.g., -OH, -NH₂).Can introduce new interactions with the target.

Bioisosteric Replacements within the Pyrazole Core

The pyrazole core itself can be modified through bioisosteric replacements to investigate the importance of the heterocyclic scaffold. Bioisosteres are substituents or groups that have similar physical or chemical properties, and which broadly produce similar biological properties to another chemical compound.

Bioisosteric ReplacementSynthetic ApproachRationale
Triazole Synthesis of the corresponding 1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-amine or 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine.Triazoles are common bioisosteres for pyrazoles, maintaining a five-membered aromatic ring with nitrogen atoms.
Isothiazole Synthesis of a 3-amino-2-(2,4-dichlorobenzyl)isothiazole derivative.Isothiazoles can mimic the electronic and steric properties of the pyrazole ring.
Oxazole (B20620)/Isoxazole (B147169) Synthesis of the corresponding oxazole or isoxazole analogs.These heterocycles offer different hydrogen bonding patterns and electronic distributions.

By systematically synthesizing and evaluating these analogs, a comprehensive SAR profile for this compound can be established, which can guide the design of more potent and selective compounds for specific biological targets.

In Vitro Screening Paradigms for Biological Characterization

A standard in vitro screening cascade is designed to identify and characterize the biological activity of a compound at the molecular and cellular level. This typically includes a variety of assays to determine its effects on specific biological targets and pathways.

Enzyme Inhibition and Activation Assays

Enzyme assays are fundamental in drug discovery to determine if a compound can modulate the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. For this compound, no studies have been published that detail its inhibitory or activatory effects against any specific enzymes.

Receptor Binding and Ligand Displacement Assays

Receptor binding assays are used to determine the affinity of a compound for a particular receptor. These are often competitive assays where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. There is currently no publicly available data from receptor binding or ligand displacement assays for this compound.

Cell-Based Functional Assays for Pathway Modulation

Cell-based assays provide a more physiologically relevant context to understand a compound's effect on cellular pathways. These can include reporter gene assays, second messenger assays, or cell proliferation assays. No studies detailing the activity of this compound in any cell-based functional assays have been identified.

Target Engagement Studies in Cellular Contexts

Target engagement assays confirm that a compound interacts with its intended target within a living cell. Techniques such as cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) are often employed. Research documenting the target engagement of this compound in a cellular context is not present in the current scientific literature.

Quantitative Measurement of Molecular Interactions (e.g., SPR, ITC)

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding kinetics and thermodynamics of a compound's interaction with its target protein. Such detailed biophysical characterization for this compound has not been reported.

Preclinical In Vivo Pharmacological Model Development and Application

Following promising in vitro results, compounds are typically advanced into preclinical in vivo models to assess their efficacy and pharmacological properties in a whole-organism setting. This can involve disease models in animals to evaluate the therapeutic potential of the compound. Due to the absence of foundational in vitro data, there are no reports of this compound being investigated in any preclinical in vivo pharmacological models.

Research on "this compound" Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research data or publications pertaining to the chemical compound "this compound" were identified. Consequently, an article detailing its biological activity profiling and mechanistic investigations, as per the requested outline, cannot be generated at this time.

The inquiry sought to build a detailed scientific article focusing on the preclinical evaluation of "this compound". The required sections included the selection and justification of animal models, methodologies for assessing in vivo target occupancy, and the identification of pharmacodynamic biomarkers. However, the absence of any specific studies on this particular compound in the public domain makes it impossible to provide scientifically accurate and detailed information for these topics.

The broader class of compounds, pyrazole derivatives, is well-documented in medicinal chemistry literature. These compounds are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Research on various pyrazole-containing molecules often involves preclinical studies in animal models to assess their therapeutic potential and mechanisms of action.

Methodologies for evaluating novel chemical entities in preclinical settings are well-established. The selection of an appropriate animal model, for instance, is a critical step and is typically based on the disease the compound is intended to treat and the biological target of interest. Similarly, assessing in vivo target occupancy—confirming that the drug is binding to its intended target in a living organism—is a key part of drug development and can be achieved through various imaging and biochemical techniques. Furthermore, the identification and quantification of pharmacodynamic biomarkers, which are measurable indicators of a drug's effect on the body, are crucial for understanding a compound's activity and for guiding its clinical development.

While these general principles of preclinical research are widely applied to pyrazole derivatives and other investigational drugs, the specific application of these methodologies to "this compound" has not been reported in the accessible scientific literature. It is possible that research on this compound is proprietary and has not been publicly disclosed, or that the compound has not been the subject of significant investigation.

Without any specific data on "this compound," any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features and Their Contribution to Biological Potency

The molecular architecture of 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine comprises several key pharmacophoric features that are believed to be critical for its biological potency. These features include the pyrazole (B372694) core, the 4-amino group, and the N1-substituted 2,4-dichlorobenzyl moiety.

The Pyrazole Core: The pyrazole ring serves as a rigid scaffold that appropriately orients the other functional groups for optimal interaction with a biological target. mdpi.comresearchgate.net Its aromatic nature and the presence of two nitrogen atoms allow for various non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov The substitution pattern on the pyrazole ring is a key determinant of biological activity. researchgate.net

The 4-Amino Group: The amino group at the C4 position of the pyrazole is a crucial feature. mdpi.com It can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the binding pocket of a target protein. The basicity of this amino group can also play a role in forming salt bridges. ontosight.ai

The N1-(2,4-dichlorobenzyl) Moiety: The substituent at the N1 position of the pyrazole ring is known to significantly influence the activity profile of pyrazole derivatives. nih.gov The 2,4-dichlorobenzyl group in this compound serves multiple purposes. The benzyl (B1604629) group itself provides a hydrophobic surface that can engage in van der Waals interactions with hydrophobic pockets of a target. The chlorine atoms introduce specific electronic and steric effects that can modulate binding affinity and selectivity.

A general pharmacophore model for aminopyrazole derivatives often highlights the spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. In the case of this compound, the 4-amino group acts as a key hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can function as hydrogen bond acceptors. The dichlorobenzyl group provides a significant hydrophobic feature.

Pharmacophoric FeaturePotential Contribution to Biological Potency
Pyrazole RingRigid scaffold, potential for π-π stacking and hydrogen bonding
4-Amino GroupHydrogen bond donor, potential for salt bridge formation
N1-Benzyl GroupHydrophobic interactions
2,4-Dichloro SubstituentsModulation of electronic properties and steric interactions

Impact of Electronic and Steric Effects of Substituents on Activity Profiles

The electronic and steric properties of the substituents on the this compound scaffold have a profound impact on its biological activity.

Electronic Effects: The two chlorine atoms on the benzyl ring are electron-withdrawing groups. Their presence at the ortho (2) and para (4) positions significantly influences the electron density of the benzyl ring and, to a lesser extent, the pyrazole ring through inductive and resonance effects. These electronic modifications can alter the strength of interactions, such as π-π stacking, between the molecule and its biological target. The electron-withdrawing nature of the chlorine atoms can also affect the pKa of the 4-amino group, thereby influencing its ionization state at physiological pH.

Steric Effects: The size and position of the chlorine atoms also introduce steric constraints. The chlorine at the ortho position can restrict the rotation of the benzyl group around the C-N bond, influencing the preferred conformation of the molecule. This conformational restriction can be either beneficial or detrimental to binding, depending on the topography of the target's binding site. The steric bulk of the dichlorobenzyl group as a whole dictates the size and shape of the binding pocket that can accommodate it. Modifications to the substitution pattern on the benzyl ring, such as changing the position or number of chlorine atoms, would be expected to significantly alter the activity profile.

SubstituentElectronic EffectSteric EffectPotential Impact on Activity
2-ChloroElectron-withdrawingModerate bulk, restricts rotationModulates binding affinity and conformational preference
4-ChloroElectron-withdrawingModerate bulkInfluences electronic interactions and overall shape

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional conformation of this compound is a critical factor in its ability to be recognized by and bind to a biological target. Conformational analysis focuses on the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

A key flexible bond in this molecule is the one connecting the benzyl group to the pyrazole nitrogen (N1-CH₂). Rotation around this bond determines the relative orientation of the dichlorophenyl ring with respect to the pyrazole core. The presence of the ortho-chloro substituent on the benzyl ring can create a steric hindrance that disfavors certain conformations, leading to a more restricted set of low-energy conformers. nih.gov

The preferred conformation is the one that allows for the most favorable interactions with the binding site of the target protein. This "bioactive conformation" may not necessarily be the lowest energy conformation in solution. Understanding the conformational preferences of this molecule through computational modeling or experimental techniques like X-ray crystallography can provide valuable insights for the design of more potent and selective analogs. For instance, crystal structure analyses of similar N-benzyl pyrazole derivatives have revealed specific packing arrangements and intermolecular interactions that are dependent on the conformational state. nih.gov

Development of Predictive Models for Structure-Activity Relationships (SAR Modeling)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. asocse.org For pyrazole derivatives, various QSAR studies have been conducted to predict their activity against different biological targets. researchgate.netnih.gov

These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, hydrophobic, and topological properties. For a series of analogs of this compound, a QSAR model could be developed by synthesizing and testing a range of derivatives with different substituents on the benzyl and pyrazole rings.

Key Steps in Developing a QSAR Model:

Data Set Generation: A series of structurally related compounds with their corresponding biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation relating the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR model for this class of compounds could be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. asocse.org Studies on aminopyrazole derivatives have shown the importance of specific atomic charges and E-state indices in determining their activity. researchgate.netresearchgate.net

Investigation of Physicochemical Properties Relevant to Biological Systems

The physicochemical properties of this compound play a significant role in its behavior within a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. nih.gov It is a critical parameter that affects a molecule's ability to cross biological membranes.

An optimal level of lipophilicity is generally required for good distribution within biological systems. Very high lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids and proteins, while very low lipophilicity can hinder membrane permeation.

The ionization state of a molecule at a given pH is determined by its pKa value(s). The 4-amino group on the pyrazole ring is basic and can be protonated to form a positively charged ammonium (B1175870) ion. The pKa of this group dictates the ratio of the neutral to the protonated form at physiological pH (around 7.4).

Hydrogen Bonding Capabilities and Receptor Interactions

The molecular architecture of this compound inherently dictates its potential for engaging in hydrogen bonding, a fundamental process in molecular recognition and receptor binding. The capacity of this compound to act as both a hydrogen bond donor and acceptor is critical to its interaction with biological macromolecules.

The primary site for hydrogen bond donation is the amino group (-NH₂) at the C4 position of the pyrazole ring. The two hydrogen atoms of this amine can form strong hydrogen bonds with electronegative atoms such as oxygen, nitrogen, or fluorine, which are commonly found in the amino acid residues of receptor binding pockets. The pyrazole ring itself contains two nitrogen atoms. The pyridine-like nitrogen atom at the N2 position possesses a lone pair of electrons, rendering it a potential hydrogen bond acceptor.

The presence of the 2,4-dichlorobenzyl substituent at the N1 position of the pyrazole ring significantly influences the molecule's steric and electronic properties, which in turn affects its receptor interactions. While this substituent does not directly participate in hydrogen bonding, its bulky and lipophilic nature can guide the orientation of the molecule within a binding site, favoring hydrophobic interactions and potentially positioning the 4-amino group for optimal hydrogen bonding with specific residues.

Studies on related aminopyrazole scaffolds have highlighted the importance of the amino group in establishing key interactions with protein targets. For instance, the 3-aminopyrazole (B16455) core is known to form a "hydrogen bond zipper" which can significantly enhance its binding affinity to receptors. tandfonline.com While this compound is a 4-amino isomer, the principle of the amino group acting as a crucial anchor for receptor binding remains applicable. Research on 4-aminopyrazole itself has detailed its hydrogen bonding patterns, providing a foundational understanding of how this core structure interacts with its environment.

Computational analyses, such as molecular docking studies, performed on a variety of pyrazole derivatives have consistently demonstrated the pivotal role of hydrogen bonds in their binding modes with various protein kinases and other receptors. nih.govijpbs.com These studies often show the pyrazole core and its substituents forming a network of hydrogen bonds and hydrophobic interactions within the active site of the target protein. Although specific docking studies for this compound are not publicly available, the general principles derived from these related studies suggest that the 4-amino group and the N2 atom of the pyrazole ring are the primary mediators of hydrogen bond-based receptor interactions.

The table below summarizes the potential hydrogen bonding capabilities of this compound based on its structural features.

Functional GroupAtom(s) InvolvedHydrogen Bonding Capability
4-Amino GroupN-HDonor
Pyrazole RingN2 (Pyridine-like)Acceptor

It is important to note that the actual hydrogen bonding and receptor interactions are dependent on the specific topology and chemical nature of the receptor's binding pocket. The interplay between hydrogen bonds, hydrophobic interactions, and steric factors ultimately determines the binding affinity and selectivity of this compound for its biological target.

Molecular Mechanism of Action and Target Identification Strategies

Identification of Primary Molecular Targets

Affinity-Based Proteomic Approaches (e.g., Chemical Proteomics, Affinity Purification-Mass Spectrometry)

No studies utilizing affinity-based proteomic approaches to identify the molecular targets of 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine have been found in the public domain.

Genetic Screens and CRISPR-Cas9 Based Target Deconvolution

There is no available information on the use of genetic screens or CRISPR-Cas9 technology to determine the biological targets of this compound.

Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assays (CETSA)

No data from Thermal Proteome Profiling or Cellular Thermal Shift Assays for this compound has been published.

Characterization of Ligand-Target Binding Modes and Interaction Kinetics

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

No X-ray crystallography or cryo-electron microscopy structures of this compound in complex with a biological target are available.

NMR Spectroscopy for Ligand-Target Interactions and Conformational Dynamics

There are no published NMR spectroscopy studies detailing the interaction of this compound with any molecular target.

Elucidation of Downstream Signaling Pathways and Cellular Responses

Given the lack of specific data for this compound, this section will discuss the known downstream signaling pathways and cellular responses modulated by structurally related amino-pyrazole compounds. It is crucial to emphasize that these are general mechanisms for the compound class and have not been specifically demonstrated for this compound.

Amino-pyrazole derivatives are frequently identified as inhibitors of various protein kinases. nih.gov Kinase inhibition can profoundly impact downstream signaling cascades that regulate critical cellular processes such as proliferation, differentiation, apoptosis, and inflammation. mdpi.com

For instance, a significant number of pyrazole-based compounds have been developed as inhibitors of mitogen-activated protein kinases (MAPKs), particularly p38 MAPK. mdpi.com Inhibition of p38 MAPK can disrupt the signaling pathway responsible for the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This interruption in the signaling cascade can lead to a potent anti-inflammatory response.

Another well-documented target for pyrazole (B372694) derivatives is the Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. mdpi.com Inhibition of BTK can impede the proliferation and survival of malignant B-cells, a mechanism that is therapeutically exploited in the treatment of certain lymphomas. mdpi.com

Furthermore, some amino-pyrazoles have been shown to target cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. nih.gov By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The downstream effects of CDK inhibition include the modulation of proteins involved in cell cycle checkpoints and programmed cell death.

Table 1: Potential Cellular Responses to Amino-Pyrazole Derivatives Based on Kinase Inhibition

Target KinaseDownstream Signaling PathwayPotential Cellular Response
p38 MAPKMAPK/ERK CascadeReduction of inflammatory cytokine production
BTKB-Cell Receptor SignalingInhibition of B-cell proliferation, apoptosis
CDKsCell Cycle RegulationCell cycle arrest, apoptosis
AktPI3K/Akt/mTOR PathwayInhibition of cell survival and proliferation

This table represents generalized data for the amino-pyrazole class of compounds and is not specific to this compound.

Computational Chemistry and in Silico Approaches in the Research of 1 2,4 Dichlorobenzyl 1h Pyrazol 4 Amine

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine to its potential biological targets. By simulating the interaction between the compound and the active site of a protein, researchers can elucidate key binding interactions, such as hydrogen bonds and hydrophobic interactions, which are critical for its biological activity.

In studies involving pyrazole (B372694) derivatives, molecular docking has been successfully employed to identify potential inhibitors for various protein targets. researchgate.netnih.gov For instance, docking studies on pyrazole derivatives have revealed their potential to inhibit receptor tyrosine kinases and protein kinases by identifying specific interactions within the binding pocket. researchgate.netnih.gov These studies often report binding energy values, which indicate the affinity of the compound for the target protein. For a hypothetical docking study of this compound with a target kinase, the results might be presented as follows:

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesMET793, LYS745, ASP810
Hydrogen Bond InteractionsAmine group with ASP810
Hydrophobic InteractionsDichlorobenzyl group with hydrophobic pocket

Such data is instrumental in structure-based drug design, guiding the synthesis of more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess its stability and conformational changes over time. Following molecular docking, MD simulations are often performed to validate the binding pose and to understand the flexibility of both the ligand and the protein.

For pyrazole-containing compounds, MD simulations have been used to explore the binding stability of potential inhibitors. nih.govnih.gov These simulations can reveal subtle conformational rearrangements that are not apparent from static docking poses. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the analysis of hydrogen bond persistence. A hypothetical MD simulation study for the this compound-protein complex might yield the following results:

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Key Hydrogen Bonds Maintained
501.22.5Amine-ASP810 (95% of simulation time)

These findings help to confirm the stability of the predicted binding mode and provide a more realistic model of the molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing QSAR models, researchers can predict the activity of novel compounds based on their molecular descriptors.

For pyrazole analogs, 2D and 3D-QSAR studies have been conducted to identify the key structural features that influence their biological activity, such as anticancer properties. nih.govresearchgate.netresearchgate.net These models are built using a training set of compounds with known activities and are then validated using a test set. The predictive power of a QSAR model is often assessed by statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A hypothetical QSAR study for a series of analogs of this compound could produce a model with the following characteristics:

Statistical ParameterValue
r² (training set)0.92
q² (leave-one-out)0.85
r² (test set)0.88

A validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

Virtual Screening Methodologies for the Discovery of Novel Ligands and Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds.

Structure-based virtual screening has been successfully applied to discover novel proteasome inhibitors with a pyrazole scaffold. acs.org In such studies, large compound databases are docked into the active site of the target protein, and the top-ranking compounds are selected for further experimental testing. Ligand-based virtual screening, on the other hand, might involve searching for compounds with similar chemical features to this compound. The outcome of a virtual screening campaign is a list of "hit" compounds with the potential for further development.

In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties

In silico ADME prediction is a critical component of modern drug discovery, as it helps to identify compounds with favorable pharmacokinetic properties early in the development process. nih.govrsc.org Various computational models are available to predict properties such as oral absorption, permeability, and blood-brain barrier penetration.

Computational models are often used to predict the oral bioavailability of drug candidates. These models are typically based on molecular descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often referred to as Lipinski's rule of five. For this compound, in silico tools can provide predictions for key ADME properties:

ADME PropertyPredicted Value
Molecular Weight284.15
logP3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Predicted Oral AbsorptionHigh

These predictions help in the early assessment of the compound's drug-like properties.

Predicting whether a compound can cross the blood-brain barrier (BBB) is crucial for the development of drugs targeting the central nervous system (CNS). semanticscholar.orgnih.govfrontiersin.org In silico models for BBB penetration are often based on physicochemical properties and molecular fingerprints. nih.gov These models can classify compounds as BBB permeable or non-permeable. For this compound, a predictive model might yield the following output:

ModelPredictionConfidence Score
SVM-based modelBBB Permeable0.85
Deep Learning modelBBB Permeable0.92

Such predictions are valuable for guiding the design of CNS-active compounds or, conversely, for designing peripherally acting drugs with minimal CNS side effects.

Prediction of Metabolic Stability and Major Metabolites

Metabolic stability is a critical parameter in drug design, as it influences the half-life and bioavailability of a compound. In silico models are widely used to predict the metabolic fate of new chemical entities. These models can identify the most likely sites of metabolism on a molecule and predict the structures of the resulting metabolites. nih.gov

For this compound, computational approaches would typically involve the use of software that simulates the interactions of the compound with major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. These programs utilize various algorithms, including rule-based systems derived from extensive databases of known metabolic transformations and quantum mechanical calculations that assess the reactivity of different atoms within the molecule. nih.gov

The prediction of metabolic stability often involves calculating the likelihood of metabolic reactions at different positions on the molecule. For instance, the software might identify the aromatic rings and the benzylic methylene (B1212753) group as potential sites for hydroxylation, a common metabolic pathway. The dichlorobenzyl moiety, the pyrazole ring, and the amine group would all be assessed for their susceptibility to various enzymatic reactions.

The output of such an analysis would typically include a list of potential metabolites, ranked by their likelihood of formation. This information is crucial for guiding further experimental studies, such as in vitro metabolism assays using liver microsomes, and for understanding the potential for the formation of active or toxic metabolites.

Below is a hypothetical data table illustrating the kind of information that could be generated from an in silico metabolic stability prediction for this compound.

Predicted MetaboliteSite of MetabolismPredicted Metabolic ReactionLikelihood Score
1-((2,4-dichloro-5-hydroxyphenyl)methyl)-1H-pyrazol-4-amineDichlorobenzyl ringAromatic hydroxylationHigh
1-(2,4-dichlorobenzyl)-1H-pyrazol-4-olPyrazole ringHydroxylationMedium
(2,4-dichlorophenyl)(1H-pyrazol-4-yl)methanamineBenzyl-pyrazole bondN-dealkylationLow
1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl-hydroxylamineAmino groupN-oxidationMedium

This table is for illustrative purposes only and does not represent actual experimental data.

Models for Plasma Protein Binding Affinity

The extent to which a drug binds to plasma proteins, such as albumin, significantly affects its distribution, elimination, and pharmacological activity. nih.gov Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to diffuse into tissues. nih.gov Therefore, predicting the plasma protein binding (PPB) affinity of a compound is a key component of its preclinical characterization.

In silico models for predicting PPB are typically quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.netnih.gov These models are built using large datasets of compounds with experimentally determined PPB values. nih.gov The models identify correlations between the physicochemical properties of the molecules and their binding affinity. nih.gov Key molecular descriptors that often influence PPB include lipophilicity (logP), molecular weight, polar surface area, and the presence of acidic or basic functional groups. nih.gov

For this compound, a QSAR model would calculate a set of molecular descriptors based on its chemical structure. These descriptors would then be fed into the model's algorithm to predict the percentage of the compound that would be bound to plasma proteins. The dichlorobenzyl group, with its lipophilic character, would be expected to contribute significantly to plasma protein binding.

The accuracy of these predictions depends on the quality and diversity of the dataset used to train the model and the applicability domain of the model to the compound being studied. nih.gov The results of these in silico predictions can help in prioritizing compounds for further experimental evaluation of their plasma protein binding.

A hypothetical data table summarizing the predicted plasma protein binding affinity for this compound is presented below.

Molecular DescriptorCalculated ValuePredicted Plasma Protein Binding (%)Confidence Level
LogP3.892.5High
Molecular Weight284.14 g/mol
Polar Surface Area41.5 Ų
Number of H-bond donors1
Number of H-bond acceptors2

This table is for illustrative purposes only and does not represent actual experimental data.

Chemoinformatics and Chemical Space Exploration for Compound Design

Chemoinformatics plays a crucial role in modern drug discovery by enabling the systematic exploration of chemical space to design novel compounds with desired properties. nih.gov Starting with a lead compound like this compound, chemoinformatic tools can be used to generate and evaluate a virtual library of analogs. mdpi.com

The process of chemical space exploration involves systematically modifying the structure of the lead compound and predicting the properties of the resulting virtual compounds. nih.gov For this compound, this could involve making substitutions at various positions on the pyrazole ring or the dichlorobenzyl moiety. For example, the chlorine atoms on the benzyl (B1604629) ring could be replaced with other halogens or small alkyl groups, or the amine group on the pyrazole could be modified to an amide or other functional groups.

For each of these virtual analogs, a range of properties can be predicted in silico, including metabolic stability, plasma protein binding, and potential biological activity against a specific target. researchgate.net This allows for a rapid screening of a large number of potential compounds without the need for their physical synthesis and testing.

The goal of this exploration is to identify regions of chemical space around the lead compound that are likely to contain molecules with improved properties. This information can then be used to guide the design and synthesis of a smaller, more focused library of compounds for experimental evaluation.

The following hypothetical data table illustrates how chemical space exploration could be used to evaluate a small set of virtual analogs of this compound.

Analog StructureModificationPredicted Metabolic StabilityPredicted PPB (%)Predicted Activity Score
1-(2,4-difluorobenzyl)-1H-pyrazol-4-amineDichloro -> DifluoroImproved88.20.75
1-(2,4-dichlorobenzyl)-N-methyl-1H-pyrazol-4-amineAmine -> MethylamineSimilar93.10.68
1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-4-amineH -> Methyl on pyrazoleImproved91.80.82
1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine2,4-dichloro -> 3,4-dichloroSimilar92.70.71

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Analytical Methodologies for Characterizing 1 2,4 Dichlorobenzyl 1h Pyrazol 4 Amine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine from potential impurities, starting materials, and byproducts. These techniques are paramount for both qualitative assessment and quantitative purity determination.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. researchgate.net The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The purity is determined by monitoring the column eluent with a UV detector at a wavelength where the compound exhibits strong absorbance. A pure sample will ideally show a single, sharp, and symmetrical peak at a characteristic retention time. The percentage purity can be calculated from the relative area of the main peak compared to the total area of all detected peaks. For newly synthesized pyrazole (B372694) derivatives, methods are typically developed using C18 columns with mobile phases such as acetonitrile and water. researchgate.net

Table 1: Representative HPLC Parameters for Analysis

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL

| Expected Retention Time | Dependent on exact mobile phase composition |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing volatile and semi-volatile compounds. The sample is first vaporized and introduced into a GC column, where it is separated from other components based on boiling point and interaction with the stationary phase. For nitrogen-containing compounds like pyrazoles, polar capillary columns are often effective. mdpi.com

As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. This technique is highly effective for both purity assessment and the identification of trace impurities.

Table 2: Typical GC-MS Parameters for Analysis

Parameter Value
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Ionization Mode Electron Impact (EI) at 70 eV

| Mass Range | 40-500 m/z |

Spectroscopic Methods for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. omicsonline.orgipb.pt

¹H NMR Spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the dichlorobenzyl group, and the amine group. The pyrazole protons typically appear as singlets in the aromatic region, while the protons of the dichlorophenyl ring exhibit a characteristic splitting pattern of doublets and a doublet of doublebets due to spin-spin coupling. researchgate.netresearchgate.net The benzylic methylene (B1212753) (CH₂) protons would appear as a singlet, and the amine (NH₂) protons as a broad singlet.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. The spectrum would show characteristic chemical shifts for the carbons of the pyrazole ring, the dichlorophenyl ring, and the benzylic methylene carbon. researchgate.netresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons Predicted δ (ppm) Multiplicity Integration
Pyrazole H-3 ~7.5 s 1H
Pyrazole H-5 ~7.2 s 1H
Benzyl (B1604629) CH₂ ~5.3 s 2H
Phenyl H-3' ~7.6 d 1H
Phenyl H-5' ~7.4 dd 1H
Phenyl H-6' ~7.2 d 1H

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Predicted δ (ppm)
Pyrazole C-4 ~135
Pyrazole C-3 ~130
Pyrazole C-5 ~125
Phenyl C-1' ~135
Phenyl C-2', C-4' ~132
Phenyl C-3', C-5', C-6' ~128-130
Benzyl CH₂ ~50

Mass spectrometry provides the exact molecular weight and crucial information about the compound's structure through fragmentation analysis. For this compound (C₁₀H₉Cl₂N₃), the high-resolution mass spectrum would confirm its elemental composition.

The electron impact (EI) mass spectrum is expected to show a distinct molecular ion (M⁺) peak. Due to the presence of two chlorine atoms, this peak will be accompanied by M+2 and M+4 peaks in an approximate ratio of 9:6:1, which is a characteristic isotopic signature for dichlorinated compounds. The fragmentation pattern provides valuable structural information. A major fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of a stable 2,4-dichlorobenzyl cation (m/z 159), which will also exhibit the characteristic isotopic pattern for one chlorine atom. Other fragments may arise from the cleavage of the pyrazole ring, often involving the loss of neutral molecules like HCN. researchgate.netlibretexts.org

Table 5: Predicted Key Mass Fragments

m/z Proposed Fragment
241/243/245 [M]⁺, Molecular ion
159/161 [C₇H₅Cl₂]⁺, Dichlorobenzyl cation

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected as two distinct bands in the 3300-3400 cm⁻¹ region. Aromatic and aliphatic C-H stretches would appear just above and below 3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would be observed in the 1500-1600 cm⁻¹ range. A strong band corresponding to the C-Cl bonds is expected in the fingerprint region (below 800 cm⁻¹). mdpi.com

Table 6: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3400 - 3300
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 2950 - 2850
C=C, C=N Stretch (Ring) 1600 - 1500
N-H Bend (Amine) ~1620

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show strong absorbance in the UV region, typically between 200 and 300 nm. These absorptions correspond to π→π* electronic transitions within the conjugated systems of the pyrazole and dichlorophenyl rings. researchgate.netrsc.org

Table 7: Predicted UV-Vis Absorption Data (in Methanol)

Transition Predicted λₘₐₓ (nm)

Emerging Research Perspectives and Future Directions for 1 2,4 Dichlorobenzyl 1h Pyrazol 4 Amine Research

Application of High-Throughput Screening (HTS) and Automated Synthesis Platforms

The acceleration of drug discovery relies heavily on the ability to synthesize and test vast numbers of compounds rapidly. High-Throughput Screening (HTS) allows for the rapid assessment of a compound's biological activity against a multitude of targets. While specific HTS campaigns for 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine are not extensively documented in public literature, this methodology is crucial for its future development. nih.gov HTS can be employed to screen the compound against diverse panels of kinases, receptors, and enzymes to identify novel biological targets and potential therapeutic applications. tox21.gov

Complementing HTS, automated synthesis platforms, including flow chemistry, offer the potential for rapid library generation. nih.gov By systematically modifying the pyrazole (B372694) core, the benzyl (B1604629) substituent, or the amine group, these platforms can produce a large array of derivatives. This allows for a comprehensive exploration of the structure-activity relationship (SAR), identifying analogues with improved potency, selectivity, and pharmacokinetic properties. The integration of these technologies creates a powerful cycle of design, synthesis, and screening that can significantly expedite the journey from a lead compound to a clinical candidate.

Table 1: Integration of HTS and Automated Synthesis

Technology Application for this compound Potential Outcome
High-Throughput Screening (HTS) Screening against kinase panels, GPCRs, and other target classes. Identification of primary targets and off-targets; discovery of novel therapeutic indications.
High-Content Screening (HCS) Cellular imaging-based assays to assess effects on morphology, signaling pathways, and toxicity. Deeper understanding of the mechanism of action and potential safety liabilities.
Automated Synthesis (Flow Chemistry) Rapid generation of a library of analogues with diverse substitutions. Efficient SAR exploration and lead optimization.

| Robotic Liquid Handling | Miniaturization and automation of assays for screening and profiling. | Increased throughput, reduced costs, and improved data reproducibility. |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of complex datasets to predict compound properties and guide molecular design. researchgate.netnih.gov For this compound, AI/ML models can be trained on existing data from pyrazole-containing compounds to predict various characteristics.

These computational tools can forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize derivatives with more favorable drug-like profiles. semanticscholar.org Furthermore, quantitative structure-activity relationship (QSAR) models can identify the key structural features that determine biological activity, guiding the design of more potent and selective molecules. nih.gov De novo design algorithms, which use generative models, can even propose entirely new molecular structures based on desired activity and property profiles, expanding the chemical space around the initial scaffold. mdpi.com This in silico approach reduces the number of compounds that need to be synthesized and tested, saving time and resources. researchgate.net

Exploration of Novel Therapeutic Modalities and Delivery Strategies

Beyond its potential use as a standalone small molecule inhibitor, the structure of this compound is amenable to incorporation into more complex therapeutic modalities. The presence of a primary amine group provides a crucial chemical handle for conjugation.

PROteolysis TArgeting Chimeras (PROTACs): The amine group can be used to attach a linker connected to an E3 ligase-binding ligand. The resulting PROTAC would be a bifunctional molecule that brings a target protein into proximity with the cell's protein disposal machinery, leading to the target's degradation rather than just its inhibition. This approach can offer advantages in terms of potency and duration of effect. mdpi.com

Antibody-Drug Conjugates (ADCs): The compound could serve as a cytotoxic payload in an ADC. nih.gov Here, it would be attached via a linker to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. google.com This strategy allows for the targeted delivery of the potent small molecule directly to the tumor site, minimizing systemic exposure and associated side effects. nih.gov The development of ADCs has been a significant area of growth in oncology, offering a promising future direction. nih.gov

Development of Prodrug Strategies for Enhanced Pharmacological Profiles

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. dntb.gov.ua This strategy is often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism. mdpi.comnih.gov For this compound, the amine functionality is an ideal point for modification to create a prodrug.

By converting the amine into an amide, carbamate, or other bioreversible linkage, its physicochemical properties can be modulated. researchgate.net For instance, attaching a polar group like an amino acid could enhance aqueous solubility for intravenous administration, while adding a lipophilic moiety could improve permeability across cell membranes for better oral absorption. nih.govresearchgate.net These prodrugs would remain inactive until cleaved by specific enzymes (e.g., esterases, amidases) in the plasma or target tissues, releasing the active parent compound. dntb.gov.ua This approach can lead to improved bioavailability, sustained drug levels, and potentially targeted drug release.

Table 2: Potential Prodrug Strategies

Prodrug Linkage Target Property Improvement Cleavage Mechanism
Amide Modulate solubility/permeability Amidases
Carbamate Enhance stability and control release Esterases/Amidases
Phosphate Ester Increase aqueous solubility Phosphatases

| Amino Acid Conjugate | Improve solubility and target transporters | Peptidases |

Potential for Biocatalysis and Sustainable Synthesis Routes

Modern pharmaceutical chemistry places a strong emphasis on "green" and sustainable manufacturing processes. Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly efficient and environmentally friendly alternative to traditional synthetic methods. semanticscholar.org Enzymes operate under mild conditions, are highly selective (chemo-, regio-, and stereoselective), and reduce the need for hazardous reagents and solvents. researchgate.net

For the synthesis of this compound and its chiral derivatives, enzymes such as transaminases could be employed for the asymmetric synthesis of the amine group, ensuring high enantiopurity. mdpi.com Other enzymes could be used for other key bond-forming steps. nih.gov

In parallel, research into novel chemical synthesis routes that are more sustainable is ongoing. This includes the development of multicomponent reactions that increase atom economy, the use of metal-free catalytic systems, and aerobic oxidation conditions that use oxygen from the air as the ultimate oxidant, avoiding harsh chemical oxidants. nih.govnih.gov Adopting these sustainable methods for the large-scale production of this pyrazole compound would reduce environmental impact and manufacturing costs.

Multidisciplinary Collaborations in Advancing Pyrazole Chemistry

The journey of a chemical compound from a laboratory curiosity to a therapeutic agent is a complex undertaking that no single discipline can accomplish alone. The future advancement of research into this compound will depend on robust, multidisciplinary collaborations. mdpi.com

This collaborative network must include:

Medicinal and Synthetic Chemists to design and synthesize novel analogues. researchgate.net

Computational Chemists and Bioinformaticians to apply AI/ML for predictive modeling and data analysis.

Structural Biologists to determine how the compound binds to its targets, guiding rational drug design.

Biochemists and Pharmacologists to characterize the compound's mechanism of action and its effects in cellular and animal models.

Pharmaceutical Scientists to develop formulations and delivery strategies.

Clinicians to translate preclinical findings into human studies.

Such integrated efforts foster innovation and are essential for overcoming the multifaceted challenges of drug discovery and development, ultimately determining the future therapeutic value of the pyrazole scaffold. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropanamine derivatives are synthesized by reacting halogenated pyrazole intermediates (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) with amines like cyclopropanamine in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst. Reaction parameters such as temperature (35°C, 48 hours) and solvent polarity significantly impact yield (17.9% in one protocol) . Key Parameters :
ParameterValue/RangeImpact on Yield
CatalystCuBrFacilitates coupling
SolventDMSOEnhances reactivity
Temperature35°CBalances kinetics/stability
Reaction Time48 hoursEnsures completion

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. For instance, ¹H NMR of analogous pyrazole derivatives shows distinct peaks for aromatic protons (δ 8.87 ppm for pyridyl groups) and methylene bridges (δ 4.2–5.1 ppm) . Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3298 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 215) .

Q. How do substituents on the pyrazole ring affect the compound’s physicochemical properties?

  • Methodological Answer : Substituents like halogens (Cl, Br) or electron-withdrawing groups (e.g., CF₃) enhance lipophilicity and metabolic stability. For example, 2,4-dichlorobenzyl groups increase steric bulk, altering solubility and binding affinity in biological assays . Computational tools (e.g., LogP calculators) predict hydrophobicity, guiding solvent selection for synthesis or biological testing .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). For antimicrobial studies, standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines. For example, pyrazole derivatives with 4-methoxybenzyl groups showed variable MIC values against S. aureus due to differences in inoculum size . Include positive controls (e.g., ciprofloxacin) and validate results via dose-response curves.

Q. How can computational modeling optimize the design of this compound derivatives for target binding?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like σ₁ receptors or tubulin. For example, diarylpyrazole derivatives with para-substituted aryl groups exhibit stronger van der Waals interactions in tubulin’s colchicine pocket . Quantum mechanical calculations (e.g., DFT) assess electronic effects of substituents on binding energy .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

  • Methodological Answer : Scaling reactions like nucleophilic substitutions requires precise stoichiometry and catalyst recovery. For example, copper(I) catalysts (e.g., CuBr) are prone to oxidation at higher temperatures, necessitating inert atmospheres . Process Analytical Technology (PAT) tools monitor reaction progress in real-time. Chromatography (e.g., flash column with ethyl acetate/hexane gradients) ensures purity >95% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichlorobenzyl)-1H-pyrazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.